molecular formula C7H12O3 B13497574 {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol

Cat. No.: B13497574
M. Wt: 144.17 g/mol
InChI Key: YVLHPTLEOXZMJY-UHFFFAOYSA-N
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Description

{2,6-Dioxabicyclo[321]octan-1-yl}methanol is a bicyclic acetal compound with a unique structure that includes two oxygen atoms in a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a cyclization reaction to form the bicyclic acetal structure . Another method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material, which undergoes a series of reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific chemical reactions, such as ring-opening polymerization, which can lead to the formation of polymers with unique properties . Additionally, the presence of oxygen atoms in the ring system can facilitate interactions with other molecules, enhancing its reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is unique due to its specific arrangement of oxygen atoms in the bicyclic ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,6-dioxabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C7H12O3/c8-4-7-3-6(9-5-7)1-2-10-7/h6,8H,1-5H2

InChI Key

YVLHPTLEOXZMJY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1OC2)CO

Origin of Product

United States

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